Product packaging for Methyl 3-(2-cyanoethyl)benzoate(Cat. No.:)

Methyl 3-(2-cyanoethyl)benzoate

Cat. No.: B8453578
M. Wt: 189.21 g/mol
InChI Key: QBGOKYKMELZQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-cyanoethyl)benzoate is a valuable aromatic ester building block in organic and medicinal chemistry research. This compound features both a benzoate ester and a terminal cyanoethyl group on the meta-position of the benzene ring, making it a versatile intermediate for constructing more complex molecules. Its primary research application lies in pharmaceutical development, where it can serve as a precursor for the synthesis of various active compounds. The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the nitrile group can be transformed into other functional groups such as carboxylic acids, amides, or tetrazoles, offering researchers multiple synthetic handles for structural diversification. Researchers utilize this compound in nucleophilic substitution reactions, catalysis studies, and as a starting material for the synthesis of fine chemicals and ligands. The molecular structure of this compound is characterized by its specific formula and weight, which can be confirmed via spectroscopic methods including NMR and mass spectrometry. As a standard practice, researchers should handle this compound with appropriate personal protective equipment and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B8453578 Methyl 3-(2-cyanoethyl)benzoate

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 3-(2-cyanoethyl)benzoate

InChI

InChI=1S/C11H11NO2/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8H,3,5H2,1H3

InChI Key

QBGOKYKMELZQSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCC#N

Origin of Product

United States

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of Methyl 3 2 Cyanoethyl Benzoate

Mechanistic Pathways of the Ester Functional Group

The ester functional group in methyl 3-(2-cyanoethyl)benzoate is a primary site for nucleophilic acyl substitution reactions. The reactivity of the ester is influenced by the electronic effects of the substituted benzene (B151609) ring.

Hydrolysis Kinetics and Equilibrium Studies of the Methyl Ester

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 3-(2-cyanoethyl)benzoic acid, can be catalyzed by either acid or base.

Basic hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion is irreversible as the methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This drives the reaction to completion, forming the carboxylate salt. Acidification of the reaction mixture is then required to obtain the free carboxylic acid.

Table 1: Representative Conditions for Ester Hydrolysis

Catalyst Reagents Solvent Temperature Product
Acid HCl or H₂SO₄ Water/Dioxane Reflux 3-(2-cyanoethyl)benzoic acid

Transesterification Reactions and Their Applications

Transesterification is another key reaction of the methyl ester group, where the methyl group is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. The general mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water.

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol. Base-catalyzed transesterification proceeds via the nucleophilic attack of an alkoxide ion. The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.

Transesterification of this compound can be used to synthesize a variety of other esters, which may have different physical or chemical properties, making them useful in various applications such as polymer synthesis or as specialty solvents.

Comprehensive Analysis of Nitrile Functional Group Reactivity

The nitrile group in this compound is a versatile functional group that can undergo a range of transformations, including nucleophilic additions and reductions.

Nucleophilic Addition Reactions to the Cyano Group

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for nucleophilic attack at the carbon atom. A variety of nucleophiles can add to the nitrile group, leading to the formation of different functional groups. libretexts.org For instance, Grignard reagents can react with the nitrile to form ketones after hydrolysis of the intermediate imine.

The reaction is initiated by the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile. The resulting imine salt is then hydrolyzed in an acidic workup to yield a ketone. This reaction provides a useful method for the synthesis of ketones with a new carbon-carbon bond.

Reduction Methodologies and Amine Formation

The nitrile group can be reduced to a primary amine, 3-(3-aminopropyl)benzoic acid methyl ester. libretexts.org This transformation is of significant importance in organic synthesis, as it provides a route to amines from alkyl halides or carbonyl compounds via a two-step process (cyanation followed by reduction).

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. LiAlH₄ is a powerful reducing agent that provides a hydride ion (H⁻) as the nucleophile. The reaction proceeds through the formation of an intermediate imine anion, which is further reduced to the amine. openstax.org

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. This method is often preferred for its milder reaction conditions and for being more environmentally friendly.

Table 2: Common Reagents for Nitrile Reduction

Reagent Solvent Typical Conditions Product
LiAlH₄ Diethyl ether or THF 0 °C to reflux, followed by aqueous workup 3-(3-aminopropyl)benzoic acid methyl ester

Nitrile Hydrolysis and Carboxylic Acid Derivatization

The nitrile group can be hydrolyzed to a carboxylic acid, resulting in the formation of 3-(2-carboxyethyl)benzoic acid. libretexts.org This reaction can be carried out under either acidic or basic conditions and typically requires heating. chemguide.co.uk

In acidic hydrolysis, the nitrile is protonated, which activates it towards nucleophilic attack by water. chemistrysteps.com The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon. The reaction also proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt and ammonia (B1221849). libretexts.orgchemistrysteps.com Acidification is then necessary to obtain the free carboxylic acid. libretexts.org

The ability to hydrolyze the nitrile group provides a route to dicarboxylic acids, which can be valuable monomers for the synthesis of polyesters and polyamides.

Table 3: Products of Hydrolysis of this compound

Functional Group Hydrolysis Conditions Product
Methyl Ester Acid or Base 3-(2-cyanoethyl)benzoic acid
Nitrile Strong Acid or Base with heating 3-(2-carboxyethyl)benzoic acid

Reactivity of the Aromatic Ring in this compound

The benzene ring in this compound is the site of potential electrophilic aromatic substitution (EAS) reactions. However, the presence of two deactivating substituents significantly influences the rate and regioselectivity of such transformations.

Both the carboxylic ester (-COOCH₃) and the cyanoethyl (-CH₂CH₂CN) groups are electron-withdrawing and therefore deactivate the benzene ring towards electrophilic attack. masterorganicchemistry.comlibretexts.orgnumberanalytics.com This deactivation stems from the inductive effect and, in the case of the ester, resonance withdrawal of electron density from the ring. libretexts.org As a result, this compound will undergo EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, at a significantly slower rate than benzene itself. quora.com

The directing effect of these substituents determines the position of substitution on the aromatic ring. Both the ester and the cyanoethyl groups are meta-directing. doubtnut.comquora.com This is because the deactivating nature of these groups withdraws electron density primarily from the ortho and para positions, making the meta positions relatively more electron-rich and thus more susceptible to attack by an electrophile. quora.com

When both a meta-directing ester group and a meta-directing cyanoethyl group are present at positions 1 and 3 of the benzene ring, the potential sites for electrophilic attack are carbons 2, 4, 5, and 6. The directing effects of the existing substituents would lead to the following predicted regioselectivity for a third substituent:

The ester group at position 1 directs incoming electrophiles to position 5.

The cyanoethyl group at position 3 directs incoming electrophiles to position 5.

Therefore, it is expected that electrophilic aromatic substitution on this compound will predominantly occur at the 5-position. Substitution at the 2, 4, and 6 positions would be significantly less favored due to the combined deactivating and directing effects of the two substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position of SubstitutionInfluence of -COOCH₃ Group (at C1)Influence of -CH₂CH₂CN Group (at C3)Predicted Outcome
2 ortho (unfavored)ortho (unfavored)Highly Unfavored
4 para (unfavored)ortho (unfavored)Highly Unfavored
5 meta (favored)meta (favored)Major Product
6 ortho (unfavored)para (unfavored)Highly Unfavored

Both the cyanoethyl and carboxylic ester groups deactivate the aromatic ring, making it less nucleophilic. masterorganicchemistry.comnumberanalytics.com The deactivating strength of a substituent is related to its ability to withdraw electron density.

The carboxylic ester group deactivates the ring through a combination of a strong resonance effect, where the carbonyl group withdraws electrons from the π-system, and a moderate inductive effect due to the electronegativity of the oxygen atoms. libretexts.org The cyano group itself is a powerful deactivating group due to the strong inductive effect and resonance of the nitrile. numberanalytics.com In the case of the cyanoethyl group, the deactivating influence on the aromatic ring is primarily due to the inductive effect of the cyano group, transmitted through the ethyl chain. The resonance effect of the cyano group does not directly extend to the aromatic ring in this case.

Complex Reaction Pathways Involving Multiple Functional Groups

The presence of both a nitrile and an ester functionality allows for a range of complex reactions, including intramolecular cyclizations and redox transformations.

Under appropriate conditions, this compound can undergo intramolecular cyclization. This typically involves the reaction between the cyano group or a derivative thereof and either the aromatic ring or the ester group.

One plausible pathway involves the hydrolysis of the nitrile to a carboxylic acid or an amide, followed by an intramolecular Friedel-Crafts acylation or a related cyclization onto the aromatic ring. nih.gov For instance, acidic hydrolysis of the nitrile to a carboxylic acid would yield 3-(2-carboxyethyl)benzoic acid. Subsequent treatment with a strong acid could promote cyclization to form a substituted indanone derivative.

Alternatively, reduction of the nitrile to a primary amine, followed by intramolecular amidation with the ester group, could lead to the formation of a lactam. The specific conditions (acidic or basic catalysis, temperature) would determine the feasibility and outcome of such cyclizations. nih.govic.ac.uknih.gov For example, base-catalyzed intramolecular cyclizations of related 2-ynylphenols have been reported to yield substituted benzo[b]furans. nih.gov

Table 2: Potential Intramolecular Cyclization Products of this compound Derivatives

Derivative of this compoundReaction ConditionsPotential Cyclized Product
3-(2-Carboxyethyl)benzoic acidStrong Acid (e.g., PPA)Substituted Indanone
Methyl 3-(3-aminopropyl)benzoateHeat or CatalystSubstituted Tetrahydroquinolinone (Lactam)

The ester and nitrile functionalities are both susceptible to reduction. The electroreductive coupling of related aromatic esters and nitriles has been a subject of study. figshare.comacs.org The electroreduction of 2-acylbenzoates with acrylonitrile (B1666552) in the presence of a trapping agent has been shown to yield cyclized products such as 2-cyanonaphthalen-1-ols or 3-(3-cyanoethyl)phthalides, depending on the substitution pattern of the aromatic ring. pressbooks.pubrsc.org This suggests that under electroreductive conditions, this compound could potentially undergo intramolecular coupling or coupling with other activated species.

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄). libretexts.org The ester group can also be reduced, typically to an alcohol. The selective reduction of one group in the presence of the other can be challenging and often depends on the choice of reducing agent and reaction conditions. For instance, diisopropylaminoborane (B2863991) has been shown to selectively reduce nitriles in the presence of esters under certain conditions. nih.gov

Kinetic and Thermodynamic Aspects of this compound Transformations

Detailed kinetic and thermodynamic data for the reactions of this compound are not available in the current literature. However, general principles of physical organic chemistry allow for a qualitative discussion of these aspects.

In electrophilic aromatic substitution, the reaction is typically under kinetic control. pressbooks.pub The distribution of products is determined by the relative activation energies of the pathways leading to the different isomers. For this compound, the strong deactivating nature of both substituents raises the activation energy for all EAS reactions. The preference for meta substitution is a reflection of the lower activation energy for attack at this position compared to the ortho and para positions.

In the case of intramolecular cyclizations, the reaction can be under either kinetic or thermodynamic control, depending on the reaction conditions. pressbooks.pub Reversible conditions, such as high temperatures and the presence of a catalyst that can facilitate both forward and reverse reactions, would favor the thermodynamically most stable product. Irreversible conditions, such as low temperatures or the use of a stoichiometric reagent, would favor the kinetically preferred product, which is the one formed fastest.

The thermodynamic stability of the potential cyclized products would depend on factors such as ring strain and steric interactions. For instance, the formation of five- or six-membered rings is generally favored thermodynamically.

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases has revealed a significant gap in the detailed spectroscopic and structural characterization of the chemical compound This compound . Despite extensive searches for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, specific experimental values necessary for a thorough analysis as outlined are not publicly available.

The investigation sought to provide a detailed exposition on the advanced spectroscopic features of this compound, focusing on its unique structural attributes. The intended analysis was structured to cover high-resolution ¹H and ¹³C NMR spectroscopy, including chemical shifts, coupling constants, and multiplicities, as well as two-dimensional NMR techniques such as COSY, HSQC, and HMBC for establishing atomic connectivity. Further planned exploration into the compound's three-dimensional structure through NOESY/ROESY experiments, functional group identification via IR spectroscopy, and molecular weight and fragmentation analysis by mass spectrometry could not be completed due to the absence of primary data.

Information on related but distinct compounds, such as methyl benzoate (B1203000), methyl 3-methylbenzoate, and methyl 3-(1-cyanoethyl)benzoate, is readily accessible. For instance, the IR spectrum of a related compound, Methyl 3-(1-cyanoethyl)benzoate, is expected to show a strong absorbance for the ester carbonyl (C=O) group around 1720 cm⁻¹ and for the nitrile (C≡N) stretch at approximately 2250 cm⁻¹. However, these values are for a constitutional isomer and cannot be definitively assigned to this compound.

The synthesis of related compounds has been documented, often involving the esterification of the corresponding benzoic acid and cyanation reactions. For example, the synthesis of methyl 3-(cyanomethyl)benzoate has been reported, but its spectral data differs from what would be expected for the target compound of this article.

Without access to experimental spectra or published research detailing the spectroscopic properties of this compound, a scientifically rigorous and accurate article on its "Advanced Spectroscopic and Structural Characterization" cannot be produced at this time. The scientific community awaits further research and publication of the spectral data for this specific compound to enable its full structural elucidation.

Advanced Spectroscopic and Structural Characterization of Methyl 3 2 Cyanoethyl Benzoate

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule. For methyl 3-(2-cyanoethyl)benzoate, with a molecular formula of C11H11NO2, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental formula and providing strong evidence for the compound's identity. csic.esdocbrown.info The precision of HRMS is crucial in distinguishing between compounds that may have the same nominal mass but different elemental compositions. docbrown.info

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular FormulaC11H11NO2
Average Mass189.214 Da
Monoisotopic Mass189.07898 Da

Note: This table presents theoretical values. Actual HRMS data would include the experimentally determined exact mass and the mass error in ppm.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imist.ma In the analysis of this compound, GC-MS serves two primary purposes: assessing the sample's purity and differentiating it from its isomers.

The gas chromatography component separates volatile compounds in a mixture based on their boiling points and interactions with the stationary phase of the column. imist.ma A pure sample of this compound will ideally show a single, sharp peak in the gas chromatogram, indicating the absence of significant impurities. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum displays a unique fragmentation pattern that acts as a molecular fingerprint. The molecular ion peak would correspond to the mass of the intact molecule, while other fragment ions provide structural information. For instance, the fragmentation of this compound might involve the loss of the methoxy (B1213986) group (-OCH3) or cleavage of the cyanoethyl side chain. Comparison of the obtained mass spectrum with a reference library, such as the National Institute of Standards and Technology (NIST) Mass Spectral database, can confirm the identity of the compound. nih.gov

Furthermore, GC-MS is invaluable for distinguishing between isomers, such as methyl 2-(2-cyanoethyl)benzoate and methyl 4-(2-cyanoethyl)benzoate. While these isomers have the same molecular weight, their different substitution patterns on the benzene (B151609) ring can lead to distinct fragmentation patterns in their mass spectra and different retention times in the gas chromatogram, allowing for their unambiguous identification.

Table 2: Key Parameters in a Typical GC-MS Analysis

ParameterDescription
Injector Temperature The temperature at which the sample is vaporized before entering the column. A typical setting is around 280 °C. nih.gov
Carrier Gas An inert gas, such as helium or nitrogen, that carries the sample through the column. imist.ma
Column A fused silica (B1680970) capillary column with a specific stationary phase (e.g., TG-5MS) is commonly used for separating organic compounds. nih.gov
Oven Temperature Program The temperature of the column is typically ramped up over time to facilitate the separation of compounds with different boiling points.
Ionization Energy The energy used to ionize the sample in the mass spectrometer, typically 70 eV for electron ionization. nih.gov
Mass Analyzer A single quadrupole or other type of mass analyzer is used to separate the ions based on their mass-to-charge ratio. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Soft Ionization Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. nih.gov This method involves dissolving the analyte in a polar solvent and spraying it through a highly charged capillary to generate gas-phase ions. uni-goettingen.de

For this compound, ESI-MS can be employed to observe the protonated molecule, [M+H]+, or adducts with other cations like sodium, [M+Na]+. The resulting mass spectrum is typically simpler than that from electron ionization (as used in GC-MS), with the molecular ion or its adduct being the most prominent peak. This makes ESI-MS an excellent tool for confirming the molecular weight of the compound.

Tandem mass spectrometry (ESI-MS/MS) can provide further structural information. nih.gov In an ESI-MS/MS experiment, the ion of interest (e.g., the protonated molecule) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing insights into the molecule's structure. nih.gov This can be particularly useful for distinguishing between isomers, as the fragmentation pathways may differ depending on the substitution pattern on the aromatic ring. researchgate.net

Table 3: Common Adducts Observed in ESI-MS

AdductFormation
[M+H]+ Protonation of the analyte molecule.
[M+Na]+ Adduction of a sodium ion to the analyte.
[M+K]+ Adduction of a potassium ion to the analyte.
[M+NH4]+ Adduction of an ammonium (B1175870) ion to the analyte.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophores present in the molecule.

The chromophore in this compound is the substituted benzene ring. The electronic transitions in benzene and its derivatives typically involve π → π* transitions. The position and intensity of the absorption bands are influenced by the nature and position of the substituents on the ring. The methyl ester and cyanoethyl groups will cause shifts in the absorption maxima compared to unsubstituted benzene. A UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show characteristic absorption bands in the UV region, providing evidence for the presence of the aromatic ring system.

Computational Chemistry and Theoretical Studies on Methyl 3 2 Cyanoethyl Benzoate

Quantum Chemical Calculations for Molecular and Electronic Structure

Calculation of Molecular Orbitals, Charge Distribution, and Electrostatic Potential Surfaces

Information regarding the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), charge distribution, and electrostatic potential surfaces of Methyl 3-(2-cyanoethyl)benzoate is not available in the current body of scientific literature. These calculations are essential for understanding the molecule's reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no available computational studies that predict the spectroscopic parameters of this compound, such as its Nuclear Magnetic Resonance (NMR) chemical shifts or its infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the molecule's structure.

Reaction Mechanism Modeling and Transition State Analysis

Computational Elucidation of Reaction Pathways and Energy Barriers

The scientific literature lacks any computational modeling that elucidates the potential reaction pathways and associated energy barriers for reactions involving this compound. This type of analysis is crucial for understanding the kinetics and mechanisms of its chemical transformations.

Prediction of Product Selectivity based on Free Energy Differences

Without computational studies on its reaction mechanisms, there is no basis for predicting the selectivity of products that may be formed from reactions of this compound based on free energy differences.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The spatial arrangement of atoms and the dynamic behavior of a molecule are fundamental to its chemical and physical properties. For this compound, computational methods provide a powerful lens through which to explore these characteristics.

Exploration of Conformational Space and Preferred Conformations

In the absence of specific computational studies on this compound, a hypothetical energy profile can be constructed based on studies of similar fragments. For instance, studies on 2-phenylethylamine have shown that gauche conformations, which can allow for intramolecular interactions, can be energetically favorable. Similarly, the rotation of the methyl ester group relative to the plane of the benzene (B151609) ring will also contribute to the conformational landscape.

Dihedral Angle Description Hypothetical Relative Energy (kcal/mol)
C(ring)-C-C-CN ≈ 180°Anti (extended) conformation of the cyanoethyl chain.0 (Reference)
C(ring)-C-C-CN ≈ ±60°Gauche conformation of the cyanoethyl chain.0.5 - 1.5
C(ring)-C(O)-O-CH3 ≈ 0°Planar orientation of the methyl ester with the ring.~0.2
C(ring)-C(O)-O-CH3 ≈ 90°Perpendicular orientation of the methyl ester with the ring.> 3.0
This table presents hypothetical relative energies based on theoretical calculations of analogous structures. Actual values for this compound would require specific computational analysis.

Dynamic Behavior of the Cyanoethyl and Benzoate (B1203000) Moieties

Molecular dynamics (MD) simulations offer a means to observe the time-dependent behavior of molecular systems. For this compound, an MD simulation would likely reveal significant flexibility in the cyanoethyl side chain. This chain would exhibit rapid torsional fluctuations between its various conformational states. The frequency and duration of these conformational transitions would be dependent on the simulated temperature and solvent environment.

The benzoate moiety, in contrast, is expected to exhibit more restricted motion. The ester group's rotation is somewhat hindered by the potential for electronic conjugation with the aromatic ring, favoring a more planar arrangement. The entire molecule would also undergo translational and rotational diffusion within the simulation box.

MD simulations on related systems, such as kojic acid derivatives with cyano groups, have demonstrated the importance of hydrogen bonding and hydrophobic interactions in stabilizing particular conformations and mediating interactions with the surrounding environment. While this compound lacks strong hydrogen bond donors, the nitrile group can act as a hydrogen bond acceptor, and the benzene ring can participate in π-stacking and hydrophobic interactions.

Structure-Property Relationship Predictions based on Theoretical Parameters

Quantum chemical calculations can provide a wealth of theoretical parameters that can be correlated with the macroscopic properties and reactivity of a molecule. This approach, often utilized in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is invaluable for predicting the behavior of novel compounds.

For this compound, several key theoretical parameters can be calculated to predict its electronic and chemical characteristics.

Theoretical Parameter Predicted Significance for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and electronic excitability. A smaller gap suggests higher reactivity. For this molecule, the HOMO is likely to be localized on the electron-rich benzene ring, while the LUMO may have significant contributions from the electron-withdrawing cyano and ester groups.
Molecular Electrostatic Potential (MEP) The MEP map would visualize the electron density distribution across the molecule. Regions of negative potential (red/yellow) would be expected around the nitrogen atom of the cyano group and the oxygen atoms of the ester, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms.
Dipole Moment The presence of the polar cyano and ester groups will result in a significant molecular dipole moment. The magnitude and orientation of this dipole will influence the molecule's solubility in polar solvents and its intermolecular interactions.
Polarizability This parameter describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. It is related to the molecule's size and the delocalization of its electrons. The aromatic ring and the cyano group would contribute significantly to the overall polarizability.
This table outlines the predicted significance of key theoretical parameters. The actual values would need to be determined through specific computational calculations.

By analyzing these and other theoretical descriptors, it is possible to build models that predict various properties, such as solubility, lipophilicity (LogP), and potential biological activity, without the need for extensive experimental work. Such computational screening is a cornerstone of modern chemical research and drug discovery.

Synthetic Applications and Advanced Derivatizations of Methyl 3 2 Cyanoethyl Benzoate

Methyl 3-(2-cyanoethyl)benzoate as a Key Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex products in a single step from three or more starting materials. While specific examples of MCRs directly employing this compound are not extensively documented in the provided search results, the principles of MCRs suggest its potential utility. For instance, the cyano group could participate in reactions like the Ugi or Passerini reactions, which are foundational MCRs for generating peptide-like structures and α-acyloxy carboxamides, respectively. The aromatic ring of the benzoate (B1203000) moiety could also be involved in MCRs that proceed via domino sequences incorporating transformations like Friedel-Crafts reactions. The development of novel MCRs involving this compound could lead to the efficient synthesis of diverse molecular scaffolds.

Transformation into Diverse Chemical Scaffolds and Complex Organic Molecules

The strategic positioning of the cyano and ester functionalities on the benzene (B151609) ring makes this compound an ideal precursor for the synthesis of various heterocyclic and polyfunctional compounds.

Synthesis of Ketoprofen (B1673614) Precursors and Related Compounds

A significant application of derivatives of this compound is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. researchgate.netgoogle.comchemicalbook.com A common synthetic route involves the use of 3-cyanomethyl methyl benzoate, a closely related precursor. google.com The synthesis of Ketoprofen from this precursor typically involves a series of reactions including methylation, hydrolysis, chloroformylation, and a Friedel-Crafts reaction. google.com

One patented method describes a five-stage process starting from 3-cyanomethyl methyl benzoate to produce Ketoprofen with a reported yield of over 90% and high purity. google.com The key steps are outlined below:

Methylation: Preparation of 3-(1-cyanoethyl)methyl benzoate. google.com

Hydrolysis: Conversion to 3-(1-cyanoethyl)benzoic acid. google.com

Chloroformylation: Formation of 3-(1-cyanoethyl)benzoyl chloride. google.com

Friedel-Crafts Reaction: Acylation to yield 2-(3-benzoylphenyl)propionitrile. google.com

Hydrolysis: Final conversion to Ketoprofen. google.com

Another approach starts from 3-cyanomethyl-benzoic acid, which can be derived from this compound, and proceeds through a three-step synthesis involving a Friedel-Crafts reaction, α-monomethylation, and hydrolysis, achieving a total yield of 73.8% and a purity of 99.8%. researchgate.net

Table 1: Key Intermediates in the Synthesis of Ketoprofen

Intermediate Molecular Formula Key Transformation
3-Cyanomethyl methyl benzoate C10H9NO2 Starting Material
3-(1-Cyanoethyl)methyl benzoate C11H11NO2 Methylation
3-(1-Cyanoethyl)benzoic acid C10H9NO2 Hydrolysis
3-(1-Cyanoethyl)benzoyl chloride C10H8ClNO Chloroformylation
2-(3-Benzoylphenyl)propionitrile C16H13NO Friedel-Crafts Reaction

Derivatization to Quinazolinone Analogues

The chemical literature points to the broad utility of cyano- and amino-functionalized benzoates in the synthesis of heterocyclic systems, including quinazolinones. While a direct synthesis of quinazolinone analogues from this compound was not explicitly found in the provided search results, the transformation of a related compound, Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate, into complex heterocyclic structures suggests a viable pathway. nih.gov The general strategy would involve the conversion of the cyanoethyl group into an amino or amido functionality, followed by cyclization with a suitable reagent to form the quinazolinone ring system. The specific reaction conditions would depend on the desired substitution pattern of the final quinazolinone analogue.

Strategies for Modifying the Cyanoethyl Group

The cyanoethyl group in this compound is a versatile handle for introducing further chemical diversity.

Conversion to other Nitrogen-Containing Functional Groups (e.g., amides, amidines)

The nitrile (cyano) group can be readily transformed into other important nitrogen-containing functional groups.

Amide Formation: Hydrolysis of the nitrile is a common transformation. This can be achieved under either acidic or basic conditions. masterorganicchemistry.com Acid-catalyzed hydrolysis typically involves heating the nitrile with aqueous acid. masterorganicchemistry.comyoutube.com The mechanism proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and deprotonation to yield the amide. youtube.com Further hydrolysis can lead to the corresponding carboxylic acid. masterorganicchemistry.com

Amidine Formation: The Pinner reaction provides a classic method for converting nitriles into amidines. This involves treating the nitrile with an alcohol in the presence of a strong acid to form an imino ether (Pinner salt), which is then reacted with ammonia (B1221849) or an amine to furnish the amidine.

Chain Elongation and Functionalization at the Cyanoethyl Moiety

The carbon atom alpha to the cyano group is acidic and can be deprotonated with a suitable base to form a carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles, allowing for chain elongation and further functionalization. For instance, alkylation with alkyl halides would extend the carbon chain, while reaction with aldehydes or ketones would introduce a hydroxyl group. These subsequent modifications open up pathways to a wider array of complex molecules.

Table 2: Compound Names Mentioned in the Article

Compound Name IUPAC Name
This compound This compound
Ketoprofen 2-(3-Benzoylphenyl)propanoic acid
3-Cyanomethyl methyl benzoate Methyl 3-(cyanomethyl)benzoate
3-(1-Cyanoethyl)methyl benzoate Methyl 3-(1-cyanoethyl)benzoate
3-(1-Cyanoethyl)benzoic acid 3-(1-Cyanoethyl)benzoic acid
3-(1-Cyanoethyl)benzoyl chloride 3-(1-Cyanoethyl)benzoyl chloride
2-(3-Benzoylphenyl)propionitrile 2-(3-Benzoylphenyl)propionitrile

Role in Polymer Chemistry and Materials Science

Incorporation into Polymer Backbones as Monomers or Modifiers

While extensive research on the specific use of this compound as a monomer is not widely documented, its structural motifs suggest potential applications in the synthesis of specialized polymers. The ester functionality allows for its incorporation into polyester (B1180765) chains through transesterification reactions. In such a scenario, it could be used as a comonomer with other diols and diacids to introduce the cyanoethyl group into the polymer backbone. This pendant nitrile group could then serve as a site for post-polymerization modification, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, thereby altering the polymer's physical and chemical properties.

Research on structurally related compounds provides insights into its potential. For instance, the synthesis of homo- and copolymers of 3-(2-cyanoethoxy)methyl-3'-methyl-oxetane has been reported. bit.edu.cn In this case, the cyano-containing monomer was polymerized via cationic ring-opening polymerization. bit.edu.cn This suggests that the cyanoethyl group is stable under certain polymerization conditions and can be successfully incorporated into polymer chains. The presence of the nitrile group in the resulting polyethers was found to influence their properties, such as their potential use as polymer electrolytes in lithium-ion batteries. bit.edu.cn

The functionalization of pre-existing polymers is another avenue for the application of this compound derivatives. For example, polymers with reactive sites can be modified to incorporate specific functionalities. nih.govnih.gov While direct examples involving this compound are scarce, the general principles of polymer functionalization suggest its potential utility in this area. nih.govnih.gov

Applications as Chain Transfer Agents in Polymerization Processes

In the realm of controlled radical polymerization, chain transfer agents (CTAs) are crucial for producing polymers with well-defined molecular weights and low polydispersity. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent example of such a technique, which relies on thiocarbonylthio compounds as CTAs. sigmaaldrich.com

A typical RAFT agent possesses a thiocarbonylthio group (S=C-S) with activating (Z-group) and leaving (R-group) substituents that influence the polymerization kinetics and the degree of control. sigmaaldrich.com The effectiveness of a CTA is highly dependent on its structure and its compatibility with the monomer being polymerized. sigmaaldrich.comnih.gov

This compound does not possess the necessary thiocarbonylthio functionality to act as a conventional RAFT agent. However, its structural components are relevant to the design of CTAs. For instance, the cyano group is a common feature in the R-group of some CTAs, where it helps to stabilize the radical intermediate. An example is 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, which is an effective CTA for the polymerization of methyl methacrylate. nih.gov

While this compound itself is not a CTA, it could potentially be a precursor for the synthesis of one. For example, the aromatic ring could be functionalized with a thiocarbonylthio group to create a novel CTA. The electronic properties of the benzoate moiety would then influence the reactivity of the CTA. Research into the synthesis of multi-functional RAFT agents has demonstrated the versatility of incorporating different chemical moieties into CTA design to achieve specific polymer architectures. mdpi.com

Design and Synthesis of Novel Analogues with Tailored Structural Features

The exploration of analogues of this compound, through variations in substituent positions, alkyl linker length, and aromatic substitutions, is a key area of research for tailoring its chemical and physical properties for specific applications.

Positional Isomers and Their Reactivity Profiles

The position of the cyanoethyl group on the benzene ring significantly impacts the reactivity of the molecule. The electronic effects of the substituents influence the reactivity of both the aromatic ring and the functional groups.

Compound NameSubstituent PositionKey Reactivity Features
This compound metaThe ester and cyanoethyl groups are meta to each other. The ester group is electron-withdrawing and deactivating for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to it (i.e., positions 2, 4, and 6), although the deactivating nature of both substituents makes such reactions less favorable.
Methyl 4-(2-cyanoethyl)benzoate paraThe ester and cyanoethyl groups are para to each other. The electron-withdrawing effects of both groups are additive, further deactivating the ring towards electrophilic substitution.
Methyl 2-(2-cyanoethyl)benzoate orthoThe ortho-positioning of the two groups introduces steric hindrance, which can affect the reactivity of both the ester and cyanoethyl groups. For example, hydrolysis of the ester may be slower compared to the meta and para isomers.
Methyl 3-(cyanomethyl)benzoate meta (with shorter linker)The shorter methylene (B1212753) spacer between the cyano group and the ring alters the electronic and steric environment compared to the cyanoethyl analogue. This isomer is a known precursor for the synthesis of ketoprofen nitrile.

The reactivity of the cyano group can also be influenced by the substituent position. For instance, the stability of any intermediates formed during reactions involving the nitrile, such as reduction or hydrolysis, will be affected by the electronic nature of the rest of the molecule.

Exploration of Derivatives with Varied Alkyl Linkers and Aromatic Substituents

Modifying the structure of this compound by altering the alkyl linker or introducing different substituents on the aromatic ring can lead to a wide range of compounds with tailored properties.

Variations in the Alkyl Linker:

Shortening or lengthening the alkyl chain connecting the cyano group to the benzene ring can influence the molecule's flexibility and the electronic interaction between the nitrile and the aromatic system. For example, as mentioned, methyl 3-(cyanomethyl)benzoate has a single methylene spacer. This closer proximity of the cyano group to the ring can enhance its electron-withdrawing effect through induction.

Variations in Aromatic Substituents:

Introducing other substituents onto the aromatic ring can dramatically alter the molecule's properties.

Derivative TypeExampleImpact on Properties and Reactivity
Halogenated Derivatives Methyl 3-(bromomethyl)benzoateThe bromomethyl group is a reactive handle for nucleophilic substitution and cross-coupling reactions, offering different synthetic pathways compared to the less reactive cyanoethyl group.
Additional Cyano Groups Methyl 3,5-bis(cyanomethyl)benzoateThe presence of a second cyanomethyl group further increases the electron-withdrawing nature of the substituents, impacting the reactivity of the aromatic ring and providing additional sites for chemical modification.
Electron-Donating Groups Methyl 3-(2-cyanoethyl)-4-methoxybenzoate (hypothetical)The introduction of an electron-donating group like methoxy (B1213986) would increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
Other Functional Groups Methyl 3-(1,3-oxazol-5-yl)benzoateThe incorporation of a heterocyclic ring like oxazole (B20620) introduces aromaticity and potential for π-π stacking interactions, which is a different type of functionality compared to the aliphatic cyanoethyl group.

These modifications allow for the fine-tuning of properties such as solubility, reactivity, and biological activity, expanding the potential applications of this class of compounds.

Participation in Catalytic Processes as a Substrate or Ligand Component

The functional groups of this compound, namely the nitrile and the ester, allow it to participate in various catalytic processes, either as a substrate undergoing transformation or as a component of a ligand that coordinates to a metal center.

As a substrate , the most prominent reaction is the catalytic hydrogenation of the nitrile group. This reaction can lead to the formation of a primary amine, methyl 3-(3-aminopropyl)benzoate. This transformation is of significant interest as it converts the molecule into a bifunctional building block with both an ester and an amine group, which can be used in the synthesis of polyamides or other complex molecules. The catalytic hydrogenation of nitriles is a well-established process, often employing catalysts based on transition metals like palladium, platinum, or nickel. nih.gov The selectivity of the reaction towards the primary amine can be influenced by the choice of catalyst, solvent, and reaction conditions to minimize the formation of secondary and tertiary amines. nih.gov

The ester group can also be a site for catalytic transformations, such as catalytic hydrolysis or transesterification, although these are generally less common than the reduction of the nitrile.

As a ligand component , the nitrile and ester functionalities of this compound offer potential coordination sites for transition metals. While the coordinating ability of simple alkyl nitriles and esters is relatively weak, the specific arrangement of these groups in the molecule could lead to chelation, enhancing the stability of the resulting metal complex. There is potential for derivatives of this compound to be used in the design of novel ligands for catalysis. For instance, the reduction of the nitrile to an amine, followed by further functionalization, could lead to polydentate ligands capable of forming stable complexes with a variety of transition metals. These complexes could then be investigated for their catalytic activity in reactions such as hydrogenations, cross-couplings, or polymerizations. While direct reports on the use of this compound as a ligand are not prevalent, the principles of coordination chemistry suggest its potential in this area.

Environmental Behavior and Degradation Pathways of Methyl 3 2 Cyanoethyl Benzoate

Assessment of Chemical Stability and Persistence in Environmental Matrices

The persistence of Methyl 3-(2-cyanoethyl)benzoate in the environment is a function of its resistance to chemical and biological degradation. The stability of the ester and nitrile functional groups, as well as the aromatic ring, will dictate its half-life in soil, water, and air.

In Water and Sediment:

The compound's persistence in aquatic systems is influenced by its water solubility, potential for hydrolysis, and susceptibility to microbial action. Benzoate (B1203000) esters, in general, exhibit low to moderate water solubility. The cyanoethyl group may slightly increase its polarity and, consequently, its water solubility. Once in the water column, the compound can partition to sediment, where its persistence may increase due to reduced bioavailability and exposure to light. The persistence of related compounds, such as benzonitrile (B105546), suggests that while biodegradation is a significant fate process, hydrolysis can also contribute to its degradation over time, with a half-life that can be on the order of weeks to months depending on conditions. nih.gov For instance, the degradation half-life of emamectin (B195283) benzoate in water has been measured at 94 days, and even longer in sediment-adjacent environments (212 days), highlighting the potential for persistence of benzoate derivatives. nih.gov

In Soil:

In terrestrial environments, the persistence of this compound is governed by factors such as soil type, organic matter content, pH, temperature, and microbial population. The compound is expected to adsorb to soil particles, particularly in soils with high organic content, which can decrease its mobility and bioavailability for degradation. The persistence of pesticides with similar functional groups can range from a few weeks to several months. orst.edu For example, the soil half-life of permethrin, another ester-containing pesticide, is approximately 40 days. orst.edu

The following table provides estimated persistence levels for compounds with similar structural features to this compound in various environmental matrices, categorized by their typical half-life ranges.

Table 1: Estimated Persistence of Structurally-Related Compounds in Environmental Matrices

Environmental Matrix Persistence Level Typical Half-Life Range
Surface Water Low to Moderate Weeks to Months
Sediment Moderate to High Months to over a year
Soil Moderate Weeks to Months

Abiotic Degradation Mechanisms: Photolysis and Hydrolysis

Abiotic degradation processes, which are non-biological, play a crucial role in the transformation of organic compounds in the environment. For this compound, the primary abiotic degradation pathways are expected to be photolysis and hydrolysis.

Photolysis:

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The aromatic ring in this compound can absorb UV light, potentially leading to its degradation. The rate of photolysis is influenced by the intensity of sunlight, the presence of photosensitizing agents in the water (like dissolved organic matter), and the depth of the water column. Studies on polycyclic aromatic hydrocarbons (PAHs) and phthalate (B1215562) esters have shown that photolysis can be a significant degradation pathway in surface waters, with half-lives ranging from hours to days. pjoes.comresearchgate.netresearchgate.netacs.org For example, the photolysis half-life of some PAHs in water can be as short as a few hours under direct sunlight. researchgate.net

Hydrolysis:

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Both the ester and the nitrile functional groups in this compound are susceptible to hydrolysis.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form 3-(2-cyanoethyl)benzoic acid and methanol (B129727). This reaction can be catalyzed by either acids or bases. Under neutral environmental pH (around 7), the rate of hydrolysis is generally slow. However, under more acidic or alkaline conditions, the rate can increase significantly. nih.gov

Nitrile Hydrolysis: The cyanoethyl group can also undergo hydrolysis. This process typically occurs in two steps: first, the nitrile is converted to an amide (3-(2-carbamoylethyl)benzoic acid methyl ester), and then the amide is further hydrolyzed to a carboxylic acid (3-(2-carboxyethyl)benzoic acid methyl ester) and ammonia (B1221849). savemyexams.comlibretexts.org This reaction is also catalyzed by acids and bases. quora.com The hydrolysis half-life of the nitrile group can vary widely depending on the pH and temperature. nih.gov

The following table summarizes the expected abiotic degradation pathways and influencing factors for this compound.

Table 2: Abiotic Degradation of this compound

Degradation Mechanism Functional Group Targeted Key Influencing Factors Expected Products
Photolysis Aromatic Ring Sunlight Intensity, Photosensitizers Ring-opened products, Hydroxylated derivatives
Ester Hydrolysis Methyl Ester pH, Temperature 3-(2-cyanoethyl)benzoic acid, Methanol
Nitrile Hydrolysis Cyanoethyl Group pH, Temperature 3-(2-carbamoylethyl)benzoic acid methyl ester, 3-(2-carboxyethyl)benzoic acid methyl ester, Ammonia

Biotic Degradation Mechanisms: Microbial Transformations and Biodegradation Pathways

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a primary mechanism for the breakdown of many organic pollutants in the environment. The biodegradation of this compound would likely involve the enzymatic transformation of both the nitrile and the benzoate ester components.

Microbial Transformation of the Cyanoethyl Group:

Organonitrile compounds can be utilized by various microorganisms as a source of carbon and nitrogen. There are two main enzymatic pathways for nitrile degradation:

Nitrilase Pathway: A single-step pathway where a nitrilase enzyme directly hydrolyzes the nitrile group to a carboxylic acid and ammonia. In the case of this compound, this would yield 3-(2-carboxyethyl)benzoic acid methyl ester and ammonia. Studies on benzonitrile have shown this direct conversion to benzoic acid and ammonia. nih.gov

Nitrile Hydratase and Amidase Pathway: A two-step pathway. First, a nitrile hydratase converts the nitrile to an amide (3-(2-carbamoylethyl)benzoic acid methyl ester). Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid and ammonia. nih.gov This pathway has been observed for the biodegradation of acetonitrile (B52724) and acrylonitrile (B1666552). nih.gov

Biodegradation of the Benzoate Moiety:

The benzoate structure is a common intermediate in the microbial degradation of many aromatic compounds. The degradation of the benzoate ring typically proceeds via hydroxylation, followed by ring cleavage. The initial step often involves the formation of catechol or protocatechuate, which are then further metabolized through various ring-fission pathways (ortho- or meta-cleavage) into intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA, which can then be used by the microorganism for energy and growth.

Identification and Characterization of Environmental Transformation Products

Based on the predicted abiotic and biotic degradation pathways, a number of transformation products of this compound can be anticipated in the environment.

Primary Transformation Products:

From Hydrolysis:

3-(2-cyanoethyl)benzoic acid (from ester hydrolysis)

Methanol (from ester hydrolysis)

Methyl 3-(2-carbamoylethyl)benzoate (from partial nitrile hydrolysis)

Methyl 3-(2-carboxyethyl)benzoate (from complete nitrile hydrolysis)

Ammonia (from nitrile hydrolysis)

From Biodegradation:

3-(2-carboxyethyl)benzoic acid methyl ester (from nitrilase or nitrile hydratase/amidase action)

Hydroxylated derivatives of the parent compound or its hydrolysis products (from initial microbial attack on the aromatic ring)

Secondary and Subsequent Transformation Products:

Further degradation of the primary transformation products would lead to smaller, more polar molecules. The breakdown of the aromatic ring would result in various aliphatic acids, which are ultimately mineralized to carbon dioxide and water under aerobic conditions.

The following table outlines the potential transformation products of this compound.

Table 3: Potential Environmental Transformation Products of this compound

Transformation Process Intermediate/Final Product Chemical Name
Ester Hydrolysis Product 3-(2-cyanoethyl)benzoic acid
Nitrile Hydrolysis (Partial) Intermediate Methyl 3-(2-carbamoylethyl)benzoate
Nitrile Hydrolysis (Complete) Product Methyl 3-(2-carboxyethyl)benzoate
Microbial Nitrile Degradation Product Methyl 3-(2-carboxyethyl)benzoate
Microbial Aromatic Ring Degradation Intermediate Hydroxylated Benzoate Derivatives
Complete Mineralization Final Products Carbon Dioxide, Water, Ammonia

Methodologies for Environmental Monitoring and Trace Analysis of the Compound

The detection and quantification of trace levels of this compound and its transformation products in environmental matrices such as water, soil, and sediment require sensitive and selective analytical methods.

Sample Preparation:

Due to the complexity of environmental samples, a sample preparation step is typically necessary to extract and concentrate the analytes of interest and remove interfering substances. Common techniques include:

Liquid-Liquid Extraction (LLE): For water samples, using an organic solvent to extract the compound.

Solid-Phase Extraction (SPE): A more modern and efficient technique for both water and soil extracts, where the analyte is adsorbed onto a solid sorbent and then eluted with a small volume of solvent.

Pressurized Liquid Extraction (PLE): An automated technique for extracting analytes from solid samples like soil and sediment using solvents at elevated temperatures and pressures.

Analytical Instrumentation:

The most suitable analytical techniques for the determination of trace organic contaminants are chromatographic methods coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile organic compounds. Derivatization may sometimes be required to improve the volatility and thermal stability of polar transformation products. researchgate.netyoutube.comymaws.comdss.go.th Pyrolysis-GC-MS can be used for the analysis of nitrile-containing materials. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the analysis of a broad range of organic pollutants, including those that are polar, non-volatile, or thermally labile. sciex.comresearchgate.netnih.gov It offers high sensitivity and selectivity, making it ideal for detecting trace levels of contaminants in complex matrices. sciex.comresearchgate.netnih.gov

The selection of the specific analytical method would depend on the physicochemical properties of this compound and its expected transformation products, the required detection limits, and the nature of the environmental matrix being analyzed.

Q & A

Q. What are the optimal synthetic routes for preparing methyl 3-(2-cyanoethyl)benzoate, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting methyl 3-hydroxybenzoate with acrylonitrile derivatives under acidic or catalytic conditions . Key parameters include temperature control (e.g., 60–80°C for esterification), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of reactants. For example, using a 1:1.2 molar ratio of methyl 3-hydroxybenzoate to acrylonitrile derivative improves yields by minimizing side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product with >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity. The methyl ester group typically resonates at δ 3.8–3.9 ppm (singlet), while the cyanoethyl group shows signals at δ 2.5–3.0 ppm (triplet for –CH2_2–) and a nitrile carbon at ~120 ppm in 13^13C NMR .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (e.g., [M+H]+^+ at m/z 220.1) and detects impurities .
  • FTIR : Absorbance at ~2240 cm1^{-1} confirms the nitrile (–C≡N) group, while ester carbonyl stretches appear at ~1720 cm1^{-1} .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing nitrile group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks (e.g., by amines or thiols) to form substituted derivatives . Steric hindrance from the benzoate ester moiety can slow reactions at the meta position, requiring elevated temperatures (e.g., 100°C) or catalysts like DBU (1,8-diazabicycloundec-7-ene) to achieve reasonable reaction rates . Kinetic studies using UV-Vis spectroscopy reveal a second-order dependence on nucleophile concentration, suggesting a bimolecular mechanism .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in antimicrobial or enzyme inhibition studies often arise from variations in assay conditions. For example:

  • Solubility : Use of DMSO vs. aqueous buffers affects compound bioavailability in microbial assays .
  • Enzyme Source : Differences in isoform expression (e.g., CYP450 enzymes from human vs. rat liver microsomes) can alter metabolic stability .
    To standardize results, researchers should:
    • Validate purity (>98%) via orthogonal methods (HPLC, elemental analysis).
    • Use cell-based assays (e.g., MIC determination) alongside enzyme inhibition studies to correlate in vitro and cellular activity .

Q. What strategies enable the application of this compound in proteomics and protein modification studies?

The nitrile group can act as a "click chemistry" handle for bioconjugation. For example:

  • Thiol-Ene Reactions : The cyanoethyl group reacts selectively with cysteine residues under UV light, enabling site-specific protein labeling .
  • Stability : The ester moiety is hydrolytically stable at physiological pH (7.4), making it suitable for long-term cellular tracking experiments .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal Stability : Decomposition occurs above 150°C, detected via TGA-DSC as a sharp endothermic peak .
  • Photostability : Exposure to UV light (λ = 254 nm) accelerates nitrile hydrolysis; amber glassware or inert atmospheres (N2_2) are recommended for light-sensitive reactions .
  • Hydrolytic Stability : The ester group hydrolyzes slowly in aqueous buffers (t1/2_{1/2} ~72 hours at pH 7.4), but rapid degradation occurs under alkaline conditions (pH >10) .

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